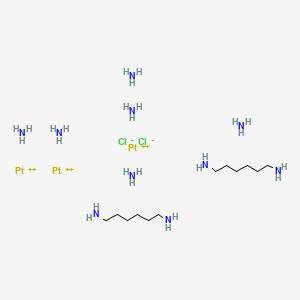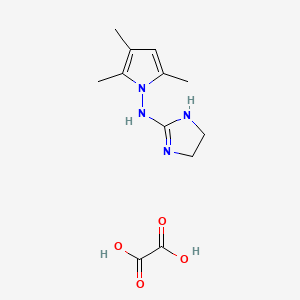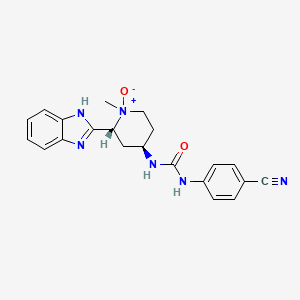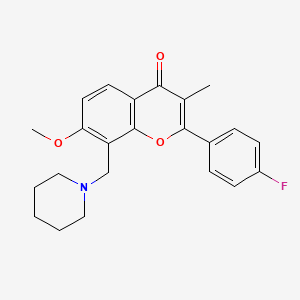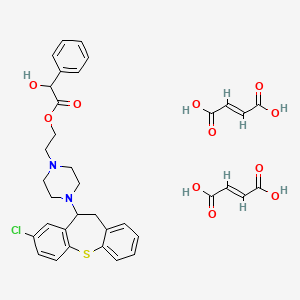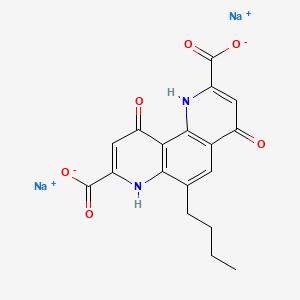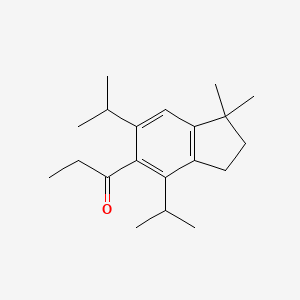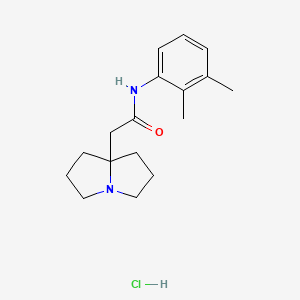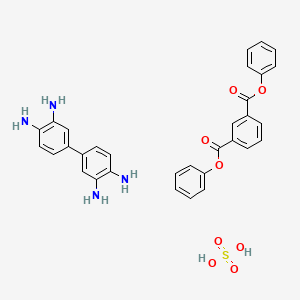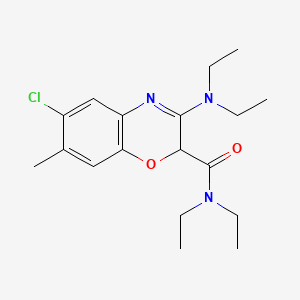
6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, including nucleophilic aromatic substitution reactions. The reaction conditions often require the use of air-dried glassware under an atmosphere of nitrogen, with commercial solvents and reagents such as cesium fluoride . Reaction temperatures are controlled using temperature modulators, and thin-layer chromatography is used for monitoring the progress of the reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated systems for flash column chromatography and other purification techniques ensures the efficient production of the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide undergoes various types of chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction reactions. The regioselectivity of nucleophilic aromatic substitution reactions is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring .
Common Reagents and Conditions: Common reagents used in these reactions include cesium fluoride, commercial solvents, and other nucleophiles. Reaction conditions typically involve controlled temperatures and the use of nitrogen atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution reactions can lead to the formation of substituted benzoxazine derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, the compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its application, such as its use in therapeutic research or material science.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 6-Chloro-N,N-diethyl-3-(diethylamino)-7-methyl-2H-1,4-benzoxazine-2-carboxamide include other benzoxazine derivatives and substituted aromatic compounds. Examples include 6-Chloro-N,N-diethylpyrazin-2-amine and 6-Chloro-N,N-dipropylpyrazin-2-amine .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
108401-73-6 |
|---|---|
Fórmula molecular |
C18H26ClN3O2 |
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
6-chloro-3-(diethylamino)-N,N-diethyl-7-methyl-2H-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H26ClN3O2/c1-6-21(7-2)17-16(18(23)22(8-3)9-4)24-15-10-12(5)13(19)11-14(15)20-17/h10-11,16H,6-9H2,1-5H3 |
Clave InChI |
PUOFREKUUKORGQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC2=C(C=C(C(=C2)Cl)C)OC1C(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12774640.png)

